molecular formula C15H15N3O B2722572 4,5-Dimethyl-6-(4-methylphenyl)-2H-pyrrolo[3,4-d]pyridazin-1-one CAS No. 2460750-42-7

4,5-Dimethyl-6-(4-methylphenyl)-2H-pyrrolo[3,4-d]pyridazin-1-one

Cat. No. B2722572
CAS RN: 2460750-42-7
M. Wt: 253.305
InChI Key: VKVSJUBLZBPLMG-UHFFFAOYSA-N
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Description

“4,5-Dimethyl-6-(4-methylphenyl)-2H-pyrrolo[3,4-d]pyridazin-1-one” is a chemical compound . It is a pyrazole-bearing compound known for its diverse pharmacological effects .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “this compound”, involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazole ring . This structure is a privileged structure that attracts the interest of medicinal chemists as a nucleus of potential therapeutic utility .

Scientific Research Applications

Future Directions

The future directions for “4,5-Dimethyl-6-(4-methylphenyl)-2H-pyrrolo[3,4-d]pyridazin-1-one” could involve further exploration of its pharmacological effects, given its diverse pharmacological activities . Additionally, further studies could be conducted to better understand its synthesis, molecular structure, and chemical reactions .

properties

IUPAC Name

4,5-dimethyl-6-(4-methylphenyl)-2H-pyrrolo[3,4-d]pyridazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-9-4-6-12(7-5-9)18-8-13-14(11(18)3)10(2)16-17-15(13)19/h4-8H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVSJUBLZBPLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C3C(=C2C)C(=NNC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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